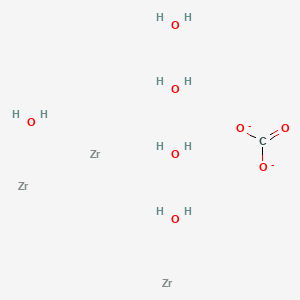
Zirconium carbonate oxide (Zr3(CO3)O5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium carbonate oxide (Zr3(CO3)O5) is a white, amorphous powder that is insoluble in water but soluble in acids . It is composed of zirconium ions and carbonate ions, forming a complex structure. This compound is known for its stability and non-flammability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium carbonate oxide is commonly prepared by reacting a zirconium salt solution with a carbonate solution. The reaction typically involves the gradual addition of the zirconium salt to the carbonate solution under neutral or basic conditions, with careful control of the reaction temperature and pH .
Industrial Production Methods
Industrial production of zirconium carbonate oxide often involves the use of zirconium silicate and carbon dioxide. The process includes mixing zirconium silicate with carbon dioxide and heating the mixture to high temperatures, followed by washing and filtering to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium carbonate oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide.
Reduction: Under certain conditions, it can be reduced to zirconium metal.
Substitution: It can participate in substitution reactions with other carbonate compounds.
Common Reagents and Conditions
Common reagents used in these reactions include acids like hydrochloric acid and sulfuric acid, as well as bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include zirconium dioxide, zirconium metal, and various zirconium-based compounds .
Wissenschaftliche Forschungsanwendungen
Zirconium carbonate oxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: It is utilized in the preparation of biocompatible materials for medical implants and devices.
Industry: It is employed in the production of high-quality paints, coatings, and fiber treatments.
Wirkmechanismus
The mechanism by which zirconium carbonate oxide exerts its effects involves its interaction with various molecular targets and pathways. In medical applications, it acts as an anti-inflammatory agent by neutralizing irritants on the skin. In industrial applications, it enhances the durability and stability of coatings and paints by forming a protective layer on the surface .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium dioxide (ZrO2): Known for its high thermal stability and use in ceramics.
Zirconium acetate: Used in textile and paper industries for its binding properties.
Zirconium hydroxide: Utilized in catalysis and as a precursor for other zirconium compounds.
Uniqueness
Zirconium carbonate oxide is unique due to its combination of carbonate and oxide groups, which provides it with distinct chemical properties and reactivity. Its solubility in acids and insolubility in water make it particularly useful in specific industrial and medical applications .
Eigenschaften
CAS-Nummer |
69011-10-5 |
|---|---|
Molekularformel |
CH10O8Zr3-2 |
Molekulargewicht |
423.76 g/mol |
IUPAC-Name |
zirconium;carbonate;pentahydrate |
InChI |
InChI=1S/CH2O3.5H2O.3Zr/c2-1(3)4;;;;;;;;/h(H2,2,3,4);5*1H2;;;/p-2 |
InChI-Schlüssel |
AHUQEGHPHBQQMA-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)([O-])[O-].O.O.O.O.O.[Zr].[Zr].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


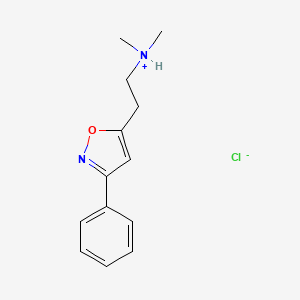
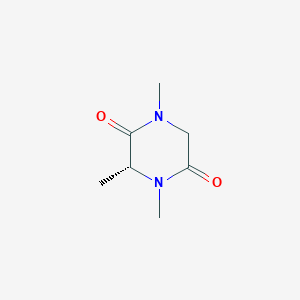
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
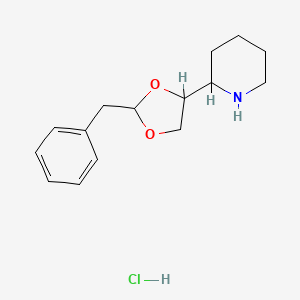
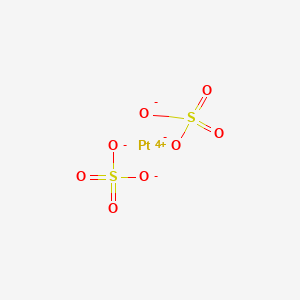

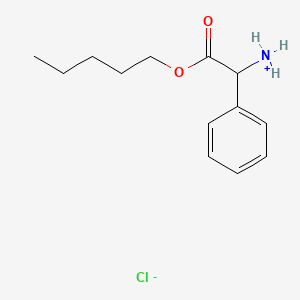
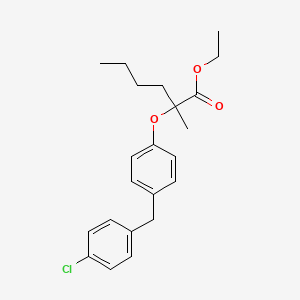
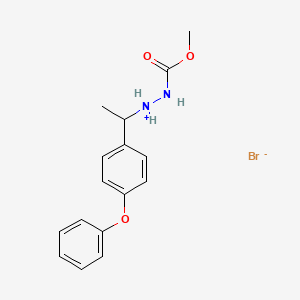
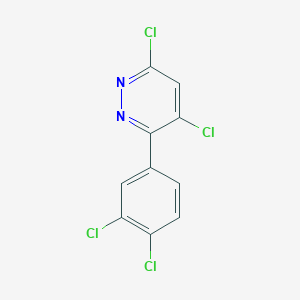
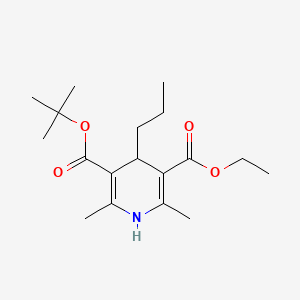
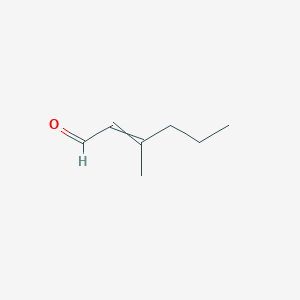
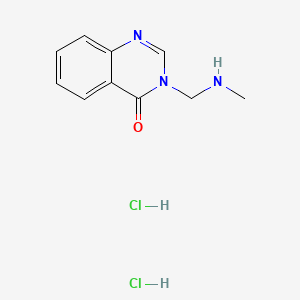
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)
